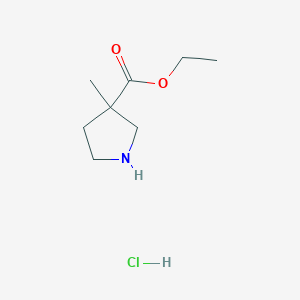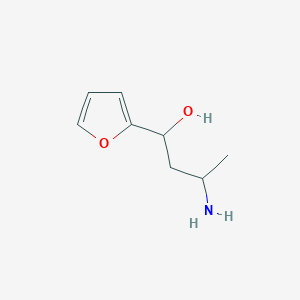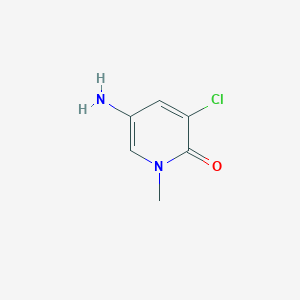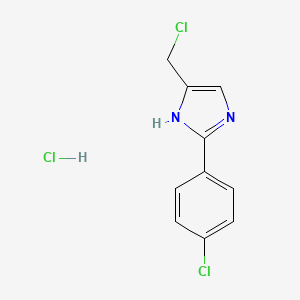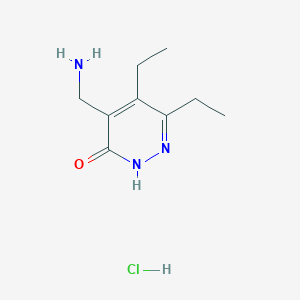
5-Brom-2-Methoxypyridin-4-methanol
Übersicht
Beschreibung
5-Bromo-2-methoxypyridine is a halogenated heterocycle with the empirical formula C6H6BrNO . It has a molecular weight of 188.02 . It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Synthesis Analysis
A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology was used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methoxypyridine consists of a six-membered pyridine ring with a bromine atom and a methoxy group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-methoxypyridine-4-methanol were not found, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .Physical And Chemical Properties Analysis
5-Bromo-2-methoxypyridine has a refractive index of 1.555, a boiling point of 80 °C at 12 mmHg, and a density of 1.453 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: αvβ3-Antagonistsynthese
5-Brom-2-Methoxypyridin-4-methanol: dient als wichtiger Baustein bei der Synthese des β-Alanin-Molekülteils eines αvβ3-Antagonisten . Die αvβ3-Integrine sind Proteine, die an verschiedenen zellulären Prozessen beteiligt sind, einschließlich der Angiogenese, der Bildung neuer Blutgefäße. Durch die Hemmung dieser Integrine können Forscher Behandlungen für Krankheiten wie Krebs und Osteoporose entwickeln, bei denen die Angiogenese eine Schlüsselrolle spielt.
Neurologische Studien: Somatostatin-sst3-Rezeptor-Antagonist
Diese Verbindung wird auch zur Synthese potenter und selektiver Somatostatin-sst3-Rezeptor-Antagonisten verwendet . Diese Antagonisten haben erhebliche Auswirkungen auf die neurologische Forschung, insbesondere bei der Erforschung neurodegenerativer Erkrankungen und neurologischer Störungen, an denen Somatostatin-Rezeptoren beteiligt sind.
Safety and Hazards
Wirkmechanismus
Target of Action
5-Bromo-2-methoxypyridine-4-methanol is primarily used as a building block in the synthesis of more complex molecules. It has been identified as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist . The αvβ3 antagonist targets integrin receptors, which play a crucial role in angiogenesis, while the somatostatin sst3 receptor antagonist targets somatostatin receptors, which are involved in the regulation of endocrine and nervous system functions .
Mode of Action
It’s known that it can participate in suzuki–miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds. In these reactions, the compound interacts with a palladium catalyst and an organoboron reagent to form new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-methoxypyridine-4-methanol are largely dependent on the final compounds it helps synthesize. For instance, when used to synthesize an αvβ3 antagonist, it may affect angiogenesis pathways. When used in the synthesis of a somatostatin sst3 receptor antagonist, it may influence various hormonal regulation pathways .
Result of Action
The molecular and cellular effects of 5-Bromo-2-methoxypyridine-4-methanol are also dependent on the final compounds it helps synthesize. For example, an αvβ3 antagonist could inhibit angiogenesis, affecting the growth of tumors, while a somatostatin sst3 receptor antagonist could influence hormone secretion .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-methoxypyridine-4-methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist . These interactions highlight its importance in modulating biochemical pathways and influencing biological processes.
Cellular Effects
The effects of 5-Bromo-2-methoxypyridine-4-methanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in the synthesis of somatostatin receptor antagonists suggests its potential impact on cell signaling pathways related to hormone regulation and neurotransmission . Additionally, its interactions with specific receptors and enzymes can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 5-Bromo-2-methoxypyridine-4-methanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its structure allows it to interact with specific binding sites on enzymes and receptors, leading to the modulation of their activity. For example, its role in the synthesis of somatostatin receptor antagonists involves binding to the receptor and inhibiting its activity, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methoxypyridine-4-methanol can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methoxypyridine-4-methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
5-Bromo-2-methoxypyridine-4-methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Its role in the synthesis of receptor antagonists suggests its involvement in pathways related to neurotransmission and hormone regulation. Additionally, the compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-methoxypyridine-4-methanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of the compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Bromo-2-methoxypyridine-4-methanol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell, as it interacts with specific biomolecules in different subcellular compartments. This localization is essential for its role in modulating biochemical pathways and cellular processes .
Eigenschaften
IUPAC Name |
(5-bromo-2-methoxypyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRPYDVZSSLDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


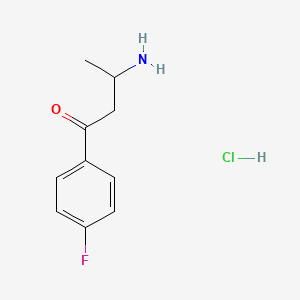


![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)
![[5-(Furan-2-yl)furan-2-yl]methanamine](/img/structure/B1378290.png)
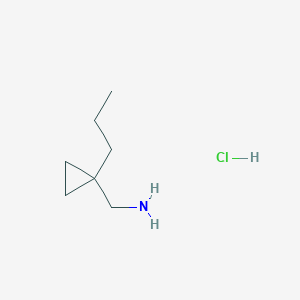
![[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride](/img/structure/B1378292.png)
